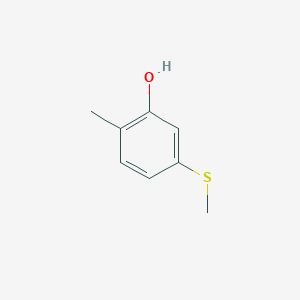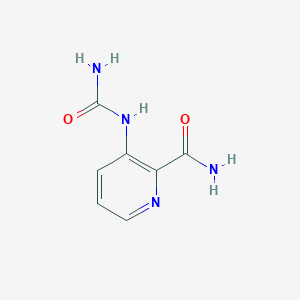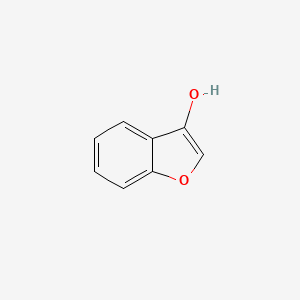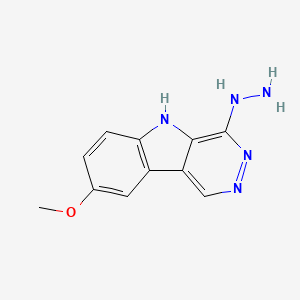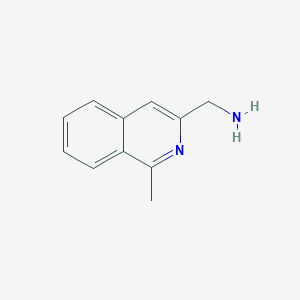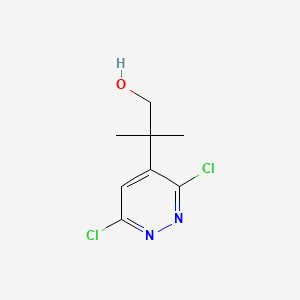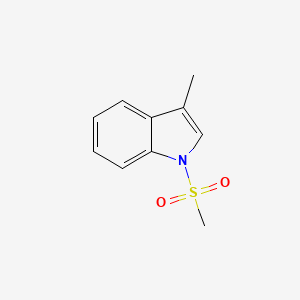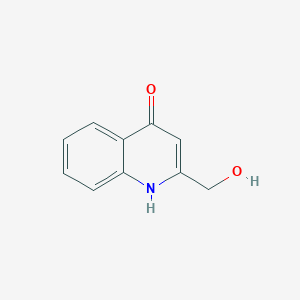
2-(hydroxymethyl)-4(1H)-Quinolinone
概要
説明
2-(Hydroxymethyl)-4(1H)-Quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a hydroxymethyl group attached to the second position of the quinolinone ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinolinone derivatives.
Hydroxymethylation: A common method involves the hydroxymethylation of 4(1H)-quinolinone using formaldehyde and a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 2-(hydroxymethyl)-4(1H)-quinolinone.
Purification: The product is usually purified by recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the quinolinone ring is reduced to a tetrahydroquinoline derivative using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(Carboxymethyl)-4(1H)-quinolinone.
Reduction: 2-(Hydroxymethyl)-1,2,3,4-tetrahydroquinoline.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
Chemistry
2-(Hydroxymethyl)-4(1H)-Quinolinone is used as an intermediate in the synthesis of more complex quinolinone derivatives. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent. Its derivatives are being explored for their efficacy in treating various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
作用機序
The biological activity of 2-(hydroxymethyl)-4(1H)-quinolinone is primarily due to its ability to interact with enzymes and receptors in the body. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
4(1H)-Quinolinone: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-Methyl-4(1H)-Quinolinone: Features a methyl group instead of a hydroxymethyl group, leading to variations in chemical behavior and applications.
2-(Hydroxymethyl)-Quinoline: Similar structure but lacks the carbonyl group at the fourth position, affecting its chemical properties.
Uniqueness
2-(Hydroxymethyl)-4(1H)-Quinolinone stands out due to the presence of both the hydroxymethyl and carbonyl groups, which confer unique reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
特性
IUPAC Name |
2-(hydroxymethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCBVLVZMRJJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


